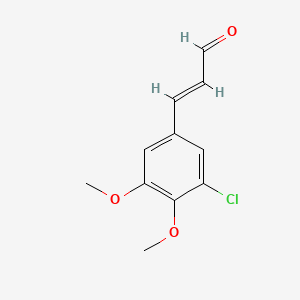
5-(Diethylamino)-2-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-2-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its diethylamino group, which is a functional group containing nitrogen, and a hydroxymethyl group, which is a functional group containing both hydroxyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous because it does not require high temperatures or the addition of strong acids or bases.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethylamino)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of quinones or other oxidized products.
Reduction: This reaction involves the gain of electrons and can convert the compound into more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield more reduced phenolic compounds.
Applications De Recherche Scientifique
5-(Diethylamino)-2-(hydroxymethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in biochemical assays to study enzyme activity and other biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Diethylamino)-2-(hydroxymethyl)phenol include other phenol derivatives with different substituents, such as:
- 5-Hydroxymethylfurfural (HMF)
- 5-(Hydroxymethyl)-2-furfural
- 5-(Hydroxymethyl)-2-furancarboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of the diethylamino group.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
5-(diethylamino)-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-7,13-14H,3-4,8H2,1-2H3 |
Clé InChI |
JKOBCVQSFLQHJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)


![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)


![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)

